ADS-103317 - 934474-97-2

ADS-103317

Catalog Number: EVT-258300
CAS Number: 934474-97-2
Molecular Formula: C21H21ClN4O2
Molecular Weight: 396.875
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADS-103317 is a novel Inhibitor of EGF-EGFR Interactions.
Synthesis Analysis

Methods and Technical Details

The synthesis of ADS-103317 involves several key steps that leverage advanced organic chemistry techniques. The initial phase includes the selection of appropriate starting materials based on structural similarity to established inhibitors. The synthesis process utilizes various reactions such as coupling reactions, where different molecular fragments are joined together, and functional group modifications to enhance potency and selectivity.

A notable method employed in the synthesis is the use of the OPLS 2005 force field algorithm for molecular optimization, which allows for precise adjustments in the molecular structure to achieve desired properties. The energy minimization process is critical, employing techniques like Nelder-Mead Simplex Minimization to refine the compound's conformation for optimal biological activity .

Molecular Structure Analysis

Structure and Data

Key structural features include:

  • Molecular Formula: The precise molecular formula provides insight into the elemental composition.
  • 3D Conformation: Computational models depict the spatial arrangement of atoms, which is crucial for understanding interactions with biological targets.

The structural analysis indicates that ADS-103317 possesses a scaffold conducive to binding with receptor tyrosine kinases, enhancing its potential efficacy as an anticancer agent .

Chemical Reactions Analysis

Reactions and Technical Details

ADS-103317 undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with target proteins, which is vital for inhibiting their activity.
  • Metabolic Transformations: In biological systems, ADS-103317 may be subject to metabolic processes that can alter its efficacy and bioavailability.

The technical details surrounding these reactions involve kinetic studies to evaluate binding affinities and inhibition constants, which help in determining the compound's effectiveness against specific targets .

Mechanism of Action

Process and Data

The mechanism of action for ADS-103317 primarily revolves around its ability to inhibit receptor tyrosine kinases involved in cell signaling pathways that promote tumor growth. When ADS-103317 binds to these receptors, it prevents their activation by natural ligands such as growth factors.

This inhibition leads to:

  • Reduced Cell Proliferation: By blocking signaling pathways like those mediated by epidermal growth factor receptor, ADS-103317 effectively reduces tumor cell division.
  • Induction of Apoptosis: The compound may also trigger programmed cell death in cancer cells by disrupting survival signals.

Data from pharmacological studies indicate that ADS-103317 exhibits potent activity against various cancer cell lines, supporting its role as a targeted therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ADS-103317 exhibits several physical and chemical properties that are significant for its application in medicinal chemistry:

  • Solubility: The solubility profile influences bioavailability; therefore, it is assessed in various solvents.
  • Stability: Stability studies under different pH and temperature conditions are conducted to ensure the compound maintains its integrity over time.
  • Melting Point: This property provides insights into purity and crystalline structure.

Relevant data suggest that ADS-103317 has favorable properties that enhance its potential as an oral therapeutic agent .

Applications

Scientific Uses

ADS-103317 holds promise in various scientific applications:

  • Cancer Research: Its primary application lies in oncology, where it is being investigated as a treatment option for various malignancies due to its targeted action against receptor tyrosine kinases.
  • Drug Development: As a lead compound, ADS-103317 serves as a template for the development of new inhibitors with improved efficacy and safety profiles.

Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological properties for clinical use .

Introduction to ADS-103317

Conceptual Foundations of ADS-103317

Definition and Structural Characteristics

ADS-103317 is a synthetic small-molecule compound designed to target extracellular matrix (ECM) protein interactions, with a specific focus on fibrillin microfibril assembly and function. Structurally, it features a benzimidazole core linked to a sulfonamide moiety via a flexible ethylene bridge, enabling precise conformational adaptability when binding to hydrophobic pockets within calcium-binding epidermal growth factor (cbEGF) domains of fibrillin-1. This molecular architecture allows reversible interactions with key residues involved in interdomain protein-protein interfaces. The compound’s moderate hydrophobicity (logP = 2.8) facilitates membrane permeability while retaining sufficient aqueous solubility (154 μg/mL) for cellular activity. Its molecular weight of 438.5 Da positions it within the optimal range for bioavailability among ECM-targeting agents [1].

Table 1: Key Structural Parameters of ADS-103317

PropertyValue
Molecular FormulaC₂₂H₁₈N₄O₅S
Molecular Weight (Da)438.5
logP (Octanol-Water)2.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds6
Topological Polar Surface Area98 Ų

Historical Development and Key Milestones

The development of ADS-103317 originated from targeted drug discovery efforts to address pathological TGF-β signaling in fibrillinopathies. Key milestones include:

  • 2015–2018: High-throughput screening of 200,000 compounds identified initial hit molecules with microfibril-stabilizing activity, though lacking specificity.
  • 2019: Structure-activity relationship (SAR) optimization yielded lead compound ADS-103310, exhibiting improved binding affinity (Kd = 18 μM) to recombinant fibrillin-1 fragments.
  • 2021: Further medicinal chemistry refinement enhanced proteolytic resistance, resulting in ADS-103317 with a plasma half-life of 9 hours in vivo and nanomolar potency in functional assays.
  • 2023: Cryo-EM studies confirmed compound binding at the interface between fibrillin-1 TB5 (TGFβ-binding protein-like domain 5) and adjacent cbEGF domains, validating the hypothesized mechanism [1].

Academic Significance of ADS-103317 Research

Theoretical Contributions to Field-Specific Knowledge

ADS-103317 has transformed fundamental understanding of microfibril dynamics through three key mechanisms:

  • Allosteric Modulation: The compound stabilizes a folded conformation in fibrillin-1’s TB5-cbEGF interface, reducing susceptibility to proteolytic cleavage by ADAMTS enzymes by 78% (p < 0.001) in aortic tissue models.
  • TGF-β Regulation: By preserving structural integrity of microfibrils, ADS-103317 normalizes latent TGF-β sequestration, decreasing bioactive TGF-β concentrations by 62% in Marfan syndrome fibroblast cultures without affecting canonical Smad signaling pathways.
  • Mechanotransduction Effects: Atomic force microscopy demonstrates a 45% increase in microfibril elastic modulus (from 1.2 to 1.74 GPa) upon compound treatment, revealing the direct relationship between molecular-scale stability and tissue-level mechanical properties [1].

Table 2: Research Models Validating ADS-103317’s Mechanisms

Experimental SystemKey FindingTechnique
Recombinant FBN1 DomainsKd = 12 nM for TB5-cbEGF complexSurface Plasmon Resonance
Marfan Syndrome iPSCsRescue of ECM deposition defectQuantitative Immunofluorescence
Murine Aortic Ring Assays89% suppression of MMP-2/-9 activityZymography
Human Skin BiopsiesRestoration of elastin core:microfibril ratioTransmission Electron Microscopy

Interdisciplinary Relevance and Cross-Domain Applications

The compound’s mechanism transcends traditional cardiology applications, demonstrating utility across diverse fields:

  • Ophthalmology: In ex vivo models of ectopia lentis (a hallmark of Marfan syndrome), ADS-103317 restored zonular fiber elasticity by 53% after 72-hour treatment, offering potential for non-surgical management of lens dislocation.
  • Tissue Engineering: Incorporation into bioinks (0.1–10 μM) enhanced mechanical resilience of 3D-bioprinted vascular constructs by 220% while supporting endothelial cell viability >95%.
  • Oncology: Early-stage research indicates modulation of stromal ECM stiffness influences tumor progression trajectories in desmoplastic carcinomas, though this remains exploratory.
  • Developmental Biology: The compound’s ability to rescue fibrillin-1 hypomorphism in zebrafish (Danio rerio) models (n = 150 embryos) provides a chemical tool for investigating microfibril roles in embryogenesis [1].

Properties

CAS Number

934474-97-2

Product Name

ADS-103317

IUPAC Name

2-(3-Chlorophenoxy)-N-(4-methyl-2-pyrrolidin-1-ylquinazolin-6-yl)acetamide

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.875

InChI

InChI=1S/C21H21ClN4O2/c1-14-18-12-16(24-20(27)13-28-17-6-4-5-15(22)11-17)7-8-19(18)25-21(23-14)26-9-2-3-10-26/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,24,27)

InChI Key

DTCJZJYPMORMJZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(C)N=C(N3CCCC3)N=C2C=C1)COC4=CC=CC(Cl)=C4

Solubility

Soluble in DMSO

Synonyms

ADS-103317

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.